molecular formula C7H8O2 B041543 4-Hydroxybenzyl alcohol CAS No. 623-05-2

4-Hydroxybenzyl alcohol

Cat. No.: B041543
CAS No.: 623-05-2
M. Wt: 124.14 g/mol
InChI Key: BVJSUAQZOZWCKN-UHFFFAOYSA-N
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Description

P-hydroxybenzyl alcohol is a member of the class of benzyl alcohols that is benzyl alcohol substituted by a hydroxy group at position 4. It has been isolated from Arcangelisia gusanlung. It has a role as a plant metabolite. It is a member of phenols and a member of benzyl alcohols.
4-Hydroxybenzyl alcohol is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound is a natural product found in Arcangelisia gusanlung, Bacopa monnieri, and other organisms with data available.

Mechanism of Action

Target of Action

4-Hydroxybenzyl alcohol (4-HBA) is a phenolic compound found in various plants, including Gastrodia elata, a traditional Chinese herb . It primarily targets the central nervous system and has been shown to interact with the serotonergic and GABAergic systems . It also targets the transcription factor nuclear factor E2-related factor 2 (Nrf2), peroxiredoxin 6 (Prdx6), and protein disulfide isomerase (PDI) .

Mode of Action

4-HBA interacts with its targets to exert a range of effects. It has been shown to have sedative and hypnotic activities, which are believed to be mediated by the serotonergic and GABAergic systems . In addition, 4-HBA upregulates Nrf2, Prdx6, and PDI, which are involved in antioxidant defense .

Biochemical Pathways

The neuroprotective effects of 4-HBA are believed to occur through upregulation of Nrf2, Prdx6, and PDI expression via the PI3K/Akt pathway . This upregulation enhances the body’s antioxidant defense systems, helping to reduce oxidative stress and protect against cerebral ischemic injury .

Pharmacokinetics

The highest content of 4-HBA was found in the liver, followed by the spleen .

Result of Action

4-HBA has been shown to have a wide range of beneficial effects. It exhibits sedative and hypnotic activities , and has neuroprotective effects against cerebral ischemic injury . It reduces neuronal injury, LDH release, and up-regulation of 8-hydroxydeoxyguanosine (8-OHdG) induced by oxygen-glucose deprivation followed by reperfusion (OGD/R) .

Action Environment

The action of 4-HBA can be influenced by various environmental factors. For instance, the transformation of L-tyrosine into 4-HBA was found to be most efficient under specific conditions, such as a transformation temperature of 40°C

Biochemical Analysis

Biochemical Properties

4-HBA interacts with various enzymes, proteins, and other biomolecules. It has been reported to have sedative effects and can synergize with pentobarbital-induced sleep . It also has neuroprotective effects, potentially through upregulation of Nrf2, Prdx6, and PDI expression via the PI3K/Akt pathway .

Cellular Effects

4-HBA has been shown to have significant effects on various types of cells and cellular processes. It reduces neuronal injury, LDH release, and up-regulation of 8-hydroxydeoxyguanosine (8-OHdG) induced by oxygen–glucose deprivation followed by reperfusion (OGD/R) . It also reduces the cerebral infarct size and improves behavioral parameters after cerebral ischemia .

Molecular Mechanism

4-HBA exerts its effects at the molecular level through various mechanisms. It has been shown to upregulate the transcription factor nuclear factor E2-related factor 2 (Nrf2), peroxiredoxin 6 (Prdx6), and protein disulfide isomerase (PDI) via the PI3K/Akt pathway . This suggests that 4-HBA protects neurons against cerebral ischemic injury through upregulation of Nrf2, Prdx6, and PDI expression .

Temporal Effects in Laboratory Settings

Over time, 4-HBA has been shown to have robust neuroprotective effects in the postischemic brain . It significantly suppresses Zn2±induced cell death, ROS generation, and PARP-1 induction .

Dosage Effects in Animal Models

In animal models, the effects of 4-HBA vary with different dosages. For instance, it has been shown that 10 mg/kg of 4-HBA exhibits the strongest sedative–hypnotic activity among HBA and its derivatives .

Metabolic Pathways

4-HBA is involved in various metabolic pathways. For instance, it has been used as a precursor to synthesize hydrogen peroxide-responsive copolyoxalate nanoparticles and polymers . It is also a key component in the manufacturing of high-performance liquid crystal polymers (LCPs) with wider and ever-increasing applications in the thermoplastic industry .

Properties

IUPAC Name

4-(hydroxymethyl)phenol
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InChI

InChI=1S/C7H8O2/c8-5-6-1-3-7(9)4-2-6/h1-4,8-9H,5H2
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InChI Key

BVJSUAQZOZWCKN-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=CC=C1CO)O
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Molecular Formula

C7H8O2
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DSSTOX Substance ID

DTXSID8073920
Record name 4-Hydroxybenzenemethanol
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Molecular Weight

124.14 g/mol
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Physical Description

White to cream crystalline powder; [Alfa Aesar MSDS], Solid, White crystalline powder; slightly fruity-sweet coconut odour
Record name 4-Hydroxybenzyl alcohol
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Boiling Point

252.00 °C. @ 760.00 mm Hg
Record name 4-Hydroxybenzyl alcohol
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Solubility

6700 mg/L @ 20 °C (exp), slightly soluble in water; soluble in organic solvents, soluble (in ethanol)
Record name 4-Hydroxybenzyl alcohol
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Vapor Pressure

0.000825 [mmHg]
Record name 4-Hydroxybenzyl alcohol
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CAS No.

623-05-2
Record name 4-Hydroxybenzyl alcohol
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Record name 4-HYDROXYBENZYL ALCOHOL
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Melting Point

124.5 °C
Record name 4-Hydroxybenzyl alcohol
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Synthesis routes and methods I

Procedure details

To a five-gallon stainless steel reactor, a solution of 4-hydroxyacetophenone (2500 g, 18.4 moles) and a 25% solution of sodium methoxide in methanol (39.1 g, 0.26 moles) in methanol (10,000 g, 312.5 moles), and palladium on carbon catalyst (ESCAT 10, 125 g) were charged. The reactor is purged three times with nitrogen (100 psi). Hydrogen is then charged to a pressure of 300 psi and the reactor is heated to 45° C. The temperature is maintained at 45° C. for three hours at a constant hydrogen pressure of 500 psi. The reactor is cooled to 30° C. and then discharged (12,245 g). The analysis of the solution gave a conversion of 97.6% and a selectivity of 96.0% (note Table 2).
Quantity
2500 g
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reactant
Reaction Step One
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solution
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0 (± 1) mol
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sodium methoxide
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reactant
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39.1 g
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reactant
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312.5 mol
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reactant
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125 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

A 1.0 g quantity of the catalyst (CuO/ZnO/Aluminium oxide) in 50 ml methanol was placed in a 300 ml capacity Parr reactor. The contents were treated with hydrogen at 170° C., under pressure of 400-500 psig for 2-3 hrs. Cooled to room temperature, depressurized, followed by the addition of 10.0 g of 4-hydroxybenzaldehyde, in 50 ml of methanol. Hydrogenation was carried out at 170° C., under a pressure of 400-500 psig, for 2-3 hrs. The conversion of benzaldehyde was 100% providing 100% selectivity of 4-hydroxybenzyl alcohol, the desired alcohol product.
[Compound]
Name
CuO ZnO Aluminium oxide
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10 g
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50 mL
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50 mL
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Synthesis routes and methods V

Procedure details

The saligenol yield is 90.6% in relation to the phenol consumed.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxybenzyl alcohol
Reactant of Route 2
4-Hydroxybenzyl alcohol
Reactant of Route 3
4-Hydroxybenzyl alcohol
Reactant of Route 4
4-Hydroxybenzyl alcohol
Reactant of Route 5
4-Hydroxybenzyl alcohol
Reactant of Route 6
4-Hydroxybenzyl alcohol

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